molecular formula C16H32O3S B14173807 1,2-Oxathiolane, 5-tridecyl-, 2,2-dioxide CAS No. 1633-76-7

1,2-Oxathiolane, 5-tridecyl-, 2,2-dioxide

Cat. No.: B14173807
CAS No.: 1633-76-7
M. Wt: 304.5 g/mol
InChI Key: UEBQFXPPZASWJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-oxathiolane, 5-tridecyl-, 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a tridecyl-substituted alcohol with sulfur trioxide or sulfuric acid, followed by cyclization to form the oxathiolane ring . The reaction conditions often require anhydrous environments and specific temperature controls to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1,2-Oxathiolane, 5-tridecyl-, 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,2-oxathiolane, 5-tridecyl-, 2,2-dioxide involves its interaction with molecular targets through its sulfur and oxygen atoms. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The pathways involved include oxidative stress responses and disruption of cellular redox balance .

Properties

CAS No.

1633-76-7

Molecular Formula

C16H32O3S

Molecular Weight

304.5 g/mol

IUPAC Name

5-tridecyloxathiolane 2,2-dioxide

InChI

InChI=1S/C16H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-15-20(17,18)19-16/h16H,2-15H2,1H3

InChI Key

UEBQFXPPZASWJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1CCS(=O)(=O)O1

Origin of Product

United States

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